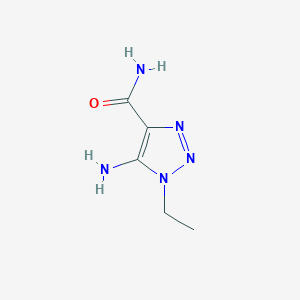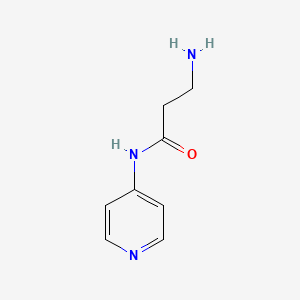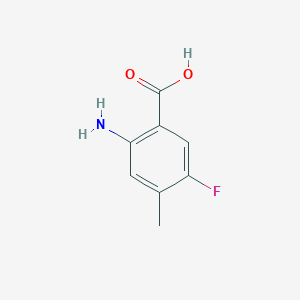
2-Amino-5-fluoro-4-methylbenzoic acid
概要
説明
2-Amino-5-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position
科学的研究の応用
2-Amino-5-fluoro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
作用機序
Target of Action
The primary target of 2-Amino-5-fluoro-4-methylbenzoic acid is the cell membrane of microbes . The compound interacts with the cell membrane, causing disruption and depression of its integrity . This interaction is likely responsible for the compound’s antimicrobial activity .
Mode of Action
The mode of action of this compound involves the disruption or depression of cell membrane integrity . This disruption leads to the leakage of electrolytes and proteins from the cell, which can be observed through scanning electron microscopy and transmission electron microscopy .
Result of Action
The result of the action of this compound is the disruption of microbial cell membrane integrity, leading to cell death . This results in its antimicrobial activity, making it potentially useful in the treatment of infections caused by susceptible microbes .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the antimicrobial activity of the compound was found to be most pronounced at a pH of 5.0 . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of the environment. Other environmental factors that could potentially influence the action of the compound include temperature, presence of other substances, and the specific characteristics of the target microbes.
生化学分析
Biochemical Properties
2-Amino-5-fluoro-4-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with enzymes such as aminotransferases and decarboxylases, which are involved in amino acid metabolism. The presence of the fluorine atom in the molecule can influence the enzyme’s binding affinity and catalytic activity. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can also impact gene expression by interacting with transcription factors and altering their binding to DNA. Furthermore, this compound can affect cellular metabolism by inhibiting or activating key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can act as a competitive inhibitor for certain enzymes by mimicking the substrate’s structure. Additionally, this compound can influence gene expression by binding to regulatory regions of DNA and modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. This compound can be metabolized by enzymes such as aminotransferases and decarboxylases, leading to the formation of metabolites that can further participate in biochemical reactions. The presence of the fluorine atom can affect the metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins can influence its localization and accumulation within specific cellular compartments. The distribution of this compound can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-4-methylbenzoic acid typically involves the nitration of 4-methyl-2-nitrobenzoic acid, followed by reduction and subsequent fluorination. One common method includes the hydrogenation of 2-nitro-4-methyl-5-fluorobenzoic acid in the presence of a palladium-carbon catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing robust catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the functional groups and to minimize by-products.
化学反応の分析
Types of Reactions
2-Amino-5-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd-C) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, depending on the specific reagents and conditions used.
類似化合物との比較
Similar Compounds
2-Amino-5-methylbenzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Fluoro-5-methylbenzoic acid: Lacks the amino group, resulting in different chemical properties and applications.
4-Bromo-2-fluoro-5-methylbenzoic acid: Contains a bromine atom instead of an amino group, leading to distinct reactivity patterns
Uniqueness
2-Amino-5-fluoro-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an amino and a fluorine group makes it a versatile compound for various synthetic and research applications.
特性
IUPAC Name |
2-amino-5-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSJZFWRKRROGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545982 | |
| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103877-79-8 | |
| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103877-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
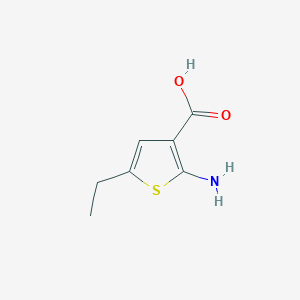
![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)
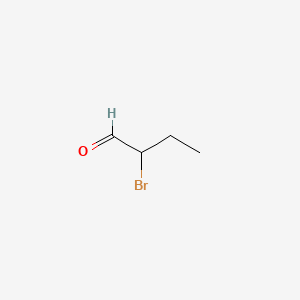
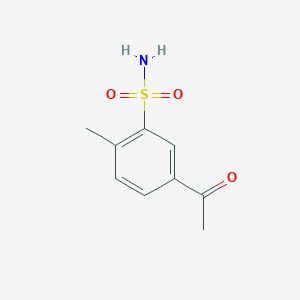
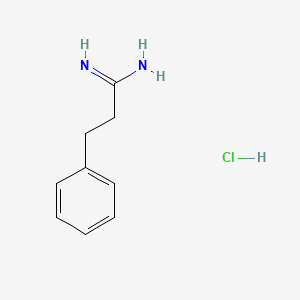
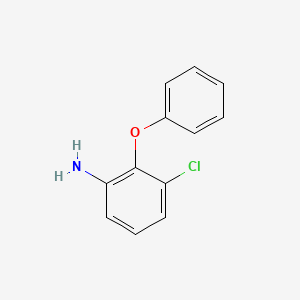
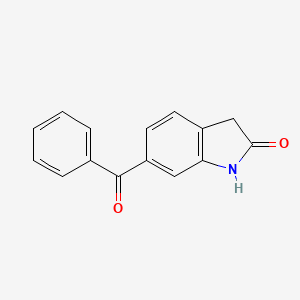
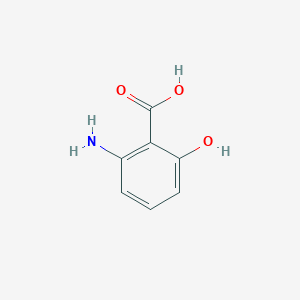
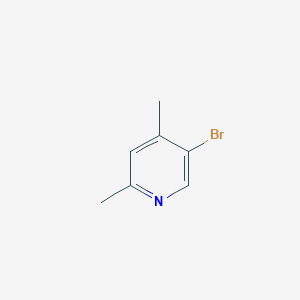
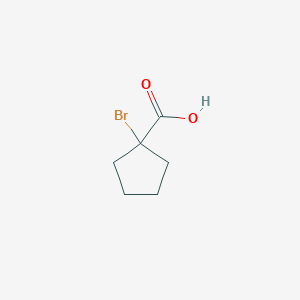
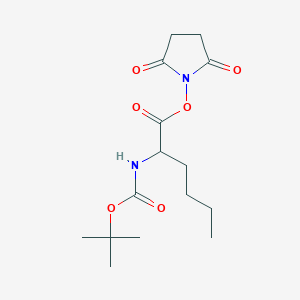
![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)
